molecular formula C8H11ClN2S B1379099 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride CAS No. 1864014-20-9

2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride

Cat. No. B1379099
CAS RN: 1864014-20-9
M. Wt: 202.71 g/mol
InChI Key: WQBOFMONWKDVJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride consists of an azetidine ring attached to a pyridine ring through a sulfanyl group. The azetidine ring is a four-membered cyclic amine, while the pyridine ring is a six-membered ring with one nitrogen atom.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .

Scientific Research Applications

Synthesis and Potential CNS Activities

Synthesis of Novel Compounds for CNS Applications

Research on the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone shows potential for the development of compounds with antidepressant and nootropic activities. The study found that certain compounds exhibited significant activity in mice models for these CNS conditions, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Antimicrobial and Antitubercular Activity

Antimicrobial Properties

Azetidinone derivatives have been reported to exhibit excellent antibacterial and antifungal activities. A study synthesized novel 2-azetidinone derivatives from pyrazine dicarboxylic acid and screened them for antimicrobial activity, revealing significant potential against various microbial strains (Ayyash & Habeeb, 2019).

Antitubercular Agents

Pyridine-containing azetidinone derivatives have been identified as promising scaffolds in the search for new antitubercular agents. A study on the synthesis of such derivatives highlighted their potential against mycobacterium tuberculosis, suggesting a novel approach for tackling tuberculosis through chemical synthesis (Pramod et al., 2021).

Synthesis Techniques and Characterization

Novel Synthesis Methods

The synthesis of azetidinone and related compounds often involves innovative methods, including the use of microwave irradiation and green chemistry principles. An example is the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones, demonstrating a rapid and efficient approach to generating these compounds with potential pharmaceutical applications (Bandyopadhyay et al., 2012).

properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBOFMONWKDVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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